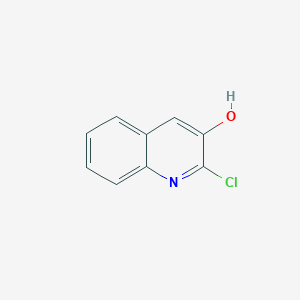

2-Chloroquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEMPRTUAQVUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562222 | |

| Record name | 2-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128676-94-8 | |

| Record name | 2-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloroquinolin-3-ol from 2-chloroquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-chloroquinolin-3-ol from 2-chloroquinoline-3-carbaldehyde. The core of this transformation is the Baeyer-Villiger oxidation, a reliable method for converting aldehydes to their corresponding formate esters, which can then be hydrolyzed to the desired phenol. This document outlines the reaction mechanism, provides a summary of reaction conditions, details a comprehensive experimental protocol, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

2-Chloroquinoline derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The targeted synthesis of substituted quinolines is therefore of significant interest to the drug development community. The conversion of 2-chloroquinoline-3-carbaldehyde to this compound represents a key transformation, introducing a hydroxyl group that can serve as a handle for further functionalization. The most direct route for this conversion is the Baeyer-Villiger oxidation. This reaction utilizes a peroxyacid to oxidize the aldehyde to a formate ester, which is subsequently hydrolyzed to the phenol.

The Baeyer-Villiger Oxidation Pathway

The synthesis of this compound from 2-chloroquinoline-3-carbaldehyde proceeds in two main steps:

-

Baeyer-Villiger Oxidation: The aldehyde is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the intermediate 2-chloroquinolin-3-yl formate.

-

Hydrolysis: The formate ester is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.

The mechanism of the Baeyer-Villiger oxidation of an aldehyde involves the following steps:

-

The peroxyacid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

-

The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[1]

-

A concerted rearrangement occurs where the aldehydic hydrogen migrates to the adjacent oxygen of the peroxide bond, with simultaneous cleavage of the O-O bond.[2] For aldehydes, the hydrogen atom has a high migratory aptitude.[3]

-

This rearrangement results in the formation of the formate ester and a carboxylic acid byproduct.

Data Presentation: Generalized Reaction Conditions

| Parameter | Condition | Notes |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | A common and effective reagent for Baeyer-Villiger oxidations.[1] |

| Peracetic acid | Another commonly used peroxyacid. | |

| Trifluoroperacetic acid (TFPAA) | A more reactive peroxyacid, useful for less reactive substrates. | |

| Hydrogen peroxide with a Lewis acid | A "greener" alternative to peroxyacids.[4] | |

| Solvent | Dichloromethane (DCM) | A common solvent for Baeyer-Villiger oxidations.[1] |

| Chloroform | Another suitable chlorinated solvent. | |

| 1,2-Dichloroethane (DCE) | Can be used, especially for reactions at higher temperatures. | |

| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature and allowed to warm to room temperature. |

| Reaction Time | 12 - 48 hours | Reaction progress should be monitored by TLC. |

| Stoichiometry | 1.1 - 2.0 equivalents of oxidizing agent | A slight excess of the oxidizing agent is typically used. |

| Hydrolysis | Aqueous sodium hydroxide or potassium hydroxide | For saponification of the intermediate formate ester. |

| Aqueous hydrochloric acid or sulfuric acid | For acidic hydrolysis of the intermediate formate ester. |

Experimental Protocols

The following is a generalized, two-step experimental protocol for the synthesis of this compound from 2-chloroquinoline-3-carbaldehyde via a Baeyer-Villiger oxidation.

Step 1: Baeyer-Villiger Oxidation to 2-Chloroquinolin-3-yl Formate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq.) in dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq., ~77% purity) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloroquinolin-3-yl formate. This intermediate can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude 2-chloroquinolin-3-yl formate in a mixture of methanol and water.

-

Hydrolysis: Add a 2 M aqueous solution of sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion.

-

Workup: After the reaction is complete, acidify the mixture to pH ~5-6 with a 1 M aqueous solution of hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the pure product.

Alternative Oxidation to 2-Chloroquinoline-3-carboxylic acid

An alternative oxidation of 2-chloroquinoline-3-carbaldehyde yields the corresponding carboxylic acid. This has been reported using silver nitrite in the presence of sodium hydroxide.[5] While this does not produce the desired phenol, it is a relevant oxidative transformation of the starting material.

Mandatory Visualizations

Synthetic Pathway

References

- 1. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloroquinolin-3-ol. It is important to note that direct experimental data for this compound is scarce in the current scientific literature. Consequently, this document presents a detailed analysis of the closely related and well-characterized compound, 2-Chloroquinoline-3-carbaldehyde, to offer valuable comparative insights. Furthermore, this guide explores the theoretical underpinnings of the tautomeric equilibrium expected for this compound, a critical aspect for understanding its chemical behavior and potential biological activity. Detailed experimental protocols for the synthesis of 2-Chloroquinoline-3-carbaldehyde are also provided, alongside a general discussion of the biological significance of the broader quinoline class of compounds.

Introduction: The Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and agrochemicals.[1][2][3] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] As a result, quinoline derivatives have been extensively investigated and developed for a diverse array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][4][5] The functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents with enhanced potency and selectivity.

Physicochemical Properties of 2-Chloroquinoline-3-carbaldehyde

Due to the limited availability of experimental data for this compound, we present the physicochemical properties of the structurally related and extensively studied 2-Chloroquinoline-3-carbaldehyde. This compound shares the same core 2-chloroquinoline skeleton, and its properties provide a valuable reference point.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO | [6][7] |

| Molecular Weight | 191.61 g/mol | [6] |

| Melting Point | 148-150 °C | [8] |

| Appearance | White to light yellow or green powder/crystal | [7] |

| CAS Number | 73568-25-9 | [6][7] |

| IUPAC Name | 2-chloroquinoline-3-carbaldehyde | [6][7] |

| SMILES | Clc1nc2ccccc2cc1C=O | |

| InChI Key | SDKQWXCBSNMYBN-UHFFFAOYSA-N | [7] |

Tautomerism of this compound

A critical aspect of the chemistry of 3-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (3-hydroxyquinoline) and the keto form (quinolin-3(1H)-one).[9][10] This equilibrium is influenced by factors such as solvent polarity, temperature, and the electronic effects of other substituents on the quinoline ring.[9] For this compound, a similar equilibrium with 2-chloroquinolin-3(1H)-one is expected. The electron-withdrawing nature of the chlorine atom at the 2-position likely influences the position of this equilibrium. Understanding this tautomerism is crucial, as the different tautomers can exhibit distinct physicochemical properties and biological activities.[9]

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Navigating the Crystalline Landscape of 2-Chloroquinolin-3-ol: A Technical Guide to its Putative Structure and Polymorphism

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic and polymorphic characteristics of 2-Chloroquinolin-3-ol. Despite a comprehensive search of scientific literature and crystallographic databases, no experimental crystal structure data for this compound or its tautomeric form, 2-chloroquinolin-3(4H)-one, has been publicly reported. This document, therefore, aims to provide a foundational understanding by discussing its likely structural features based on closely related compounds and the general principles of quinoline chemistry.

The Enigma of this compound: Tautomerism and the Absence of Experimental Data

3-Hydroxyquinolines are known to exist in equilibrium between their enol (hydroxy) and keto (one) tautomeric forms. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of other substituents on the quinoline ring. In the solid state, the keto form is often more stable due to favorable intermolecular interactions. For this compound, this equilibrium would be between the enol form (2-chloro-3-hydroxyquinoline) and the keto form (2-chloroquinolin-3(4H)-one). The electron-withdrawing nature of the chlorine atom at the 2-position is expected to influence this tautomeric preference.

Hypothetical Tautomeric Equilibrium of this compound

Caption: Hypothetical tautomeric equilibrium between the enol and keto forms of this compound.

Case Studies: Crystal Structures of Related 2-Chloroquinoline Derivatives

In the absence of direct data for this compound, we present the crystallographic data for three closely related compounds: 2-Chloroquinoline-3-carboxylic acid, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline, and 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. This information provides valuable insights into the molecular geometry and crystal packing that might be expected for the title compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for these related molecules.

| Parameter | 2-Chloroquinoline-3-carboxylic acid[1][2] | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline[1] | 2-Chloro-3-hydroxymethyl-6-methoxyquinoline[3] |

| Formula | C₁₀H₆ClNO₂ | C₁₂H₁₂ClNO | C₁₁H₁₀ClNO₂ |

| Molar Mass | 207.61 g/mol | 221.68 g/mol | 223.65 g/mol |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁nb | P2₁/c | P2₁/c |

| a (Å) | 5.8193 (2) | 17.4492 (12) | 6.9738 (3) |

| b (Å) | 8.0689 (3) | 4.6271 (2) | 21.4668 (9) |

| c (Å) | 18.1780 (5) | 14.3773 (7) | 7.3479 (4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 113.297 (7) | 108.220 (5) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 853.55 (5) | 1066.17 (10) | 1044.87 (8) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 120 | 293 | 293 |

| R-factor | 0.038 | 0.033 | 0.041 |

Experimental Protocols: A Guide to Synthesis and Crystallization

Detailed methodologies are crucial for reproducibility and further research. The following sections outline the synthesis and crystallization procedures for the case-study compounds.

Synthesis of 2-Chloroquinoline-3-carboxylic acid[1]

A solution of ceric ammonium nitrate (CAN) (327 mg, 0.59 mmol) in 1 ml of water was added to a precooled, stirred solution of 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl) ethylamino] acetonitrile (70 mg, 0.19 mmol) in 9 ml of CH₃CN. After the reaction was complete, as monitored by TLC, the mixture was poured into cold water. The resulting residue was filtered off.

Crystals suitable for X-ray analysis were obtained by the slow evaporation of the filtrate.

Synthesis of 2-Chloro-3-hydroxymethyl-substituted Quinolines[1][3]

The synthesis of 2-chloro-3-hydroxymethyl-substituted quinolines involves the reduction of the corresponding 2-chloroquinoline-3-carbaldehyde.

-

Reactant Mixture: 2-Chloro-substituted-quinoline-3-carbaldehyde (1 mmol), sodium borohydride (38 mg, 1 mmol), and a catalytic amount of montmorillonite K-10 were placed in a beaker.

-

Microwave Irradiation: The mixture was irradiated at 500 W for 5 minutes.

-

Extraction: The product was dissolved in ethyl acetate, and the solid residue was removed by filtration.

-

Purification: The filtrate was subjected to column chromatography on silica gel, using an ethyl acetate/petroleum ether eluent system.

-

Crystallization: The solvent was evaporated, and the residue was recrystallized from chloroform to yield colorless crystals.

Experimental and Data Analysis Workflow

The general workflow from synthesis to structural elucidation is a critical process for crystallographic studies.

Caption: A generalized workflow for the determination of a crystal structure.

Polymorphism: A Critical Consideration in Drug Development

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physicochemical properties, including melting point, solubility, and bioavailability, which are critical parameters in drug development.

While no specific polymorphic forms of this compound or the presented case-study compounds have been reported, the phenomenon is well-documented for other quinoline derivatives. For instance, studies on 2-chloro-3′,4′-diacetoxy-acetophenone have identified at least two polymorphs with distinct melting points and crystal packing arrangements[4][5]. This highlights the importance of screening for polymorphism during the development of any new quinoline-based pharmaceutical compound.

Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) are essential tools for identifying and characterizing different polymorphic forms.

Concluding Remarks

This technical guide has addressed the current state of knowledge regarding the crystal structure and polymorphism of this compound. The conspicuous absence of experimental data underscores a significant gap in the scientific literature and presents an opportunity for future research. The provided analysis of related compounds offers a valuable framework for predicting the structural properties of this compound and for designing experiments to elucidate its crystal structure and investigate its potential for polymorphism. Such studies are imperative for the rational design and development of novel quinoline-based therapeutic agents.

References

- 1. 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-hydroxymethyl-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Chloroquinolin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Chloroquinolin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold. Spectroscopic analysis is fundamental for the unambiguous identification and characterization of such molecules. However, a consolidated public record of its spectral data is currently absent. This guide aims to provide researchers with the necessary foundational information to approach the spectroscopic characterization of this compound.

Spectroscopic Data of a Structurally Related Analogue: 2-Chloroquinoline-3-carbaldehyde

To provide a useful reference, this section presents the available spectroscopic data for 2-chloroquinoline-3-carbaldehyde, a compound structurally similar to this compound. The primary difference is the presence of a carbaldehyde group at the C3 position instead of a hydroxyl group.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.5 | s | 1H | CHO |

| 8.73 | s | 1H | H-4 |

| 8.06-8.10 | d | 1H | H-5 |

| 7.97-8.02 | d | 1H | H-8 |

| 7.84-7.91 | t | 1H | H-6 |

| 7.61-7.68 | t | 1H | H-7 |

-

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 189.2 | C=O (Aldehyde) |

| 151.7 | C-2 |

| 147.5 | C-8a |

| 139.1 | C-4 |

| 133.5 | C-6 |

| 130.8 | C-8 |

| 129.5 | C-5 |

| 128.4 | C-7 |

| 127.9 | C-4a |

| 127.3 | C-3 |

IR Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1690 | Strong | C=O Stretch (Aldehyde) |

| ~1580 | Medium | C=C Stretch (Aromatic) |

| ~780-756 | Medium | C-Cl Stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

| m/z | Interpretation |

| 191/193 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

Expected Spectroscopic Features of this compound

The presence of a hydroxyl group in this compound, as opposed to a carbaldehyde group, will lead to significant differences in its spectroscopic data.

-

¹H NMR:

-

The aldehydic proton signal at ~10.5 ppm will be absent.

-

A new, broad singlet corresponding to the hydroxyl proton (OH) will appear, likely in the range of 5-10 ppm, the exact chemical shift being dependent on solvent and concentration.

-

The signal for H-4, which is deshielded by the adjacent aldehyde in the analogue, is expected to shift upfield in this compound.

-

-

¹³C NMR:

-

The aldehydic carbon signal at ~189.2 ppm will be absent.

-

The signal for C-3 will be significantly shifted upfield due to the attachment of the hydroxyl group, appearing in the aromatic region, likely around 140-150 ppm.

-

-

IR Spectroscopy:

-

The strong C=O stretching vibration at ~1690 cm⁻¹ will be absent.

-

A broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹.

-

A C-O stretching vibration will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak will be observed at a different m/z value corresponding to the molecular weight of this compound (C₉H₆ClNO). The expected [M]⁺ peak would be at m/z 179, with an [M+2]⁺ peak at m/z 181, reflecting the isotopic abundance of chlorine.

-

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives and are recommended for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for such aromatic compounds.

-

Instrumentation: Employ a mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion system.

-

Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Tautomeric Equilibria of 2-Chloroquinolin-3-ol and Quinolin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric behavior of heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing their physicochemical properties, biological activity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the tautomeric equilibria of two key quinoline scaffolds: 2-chloroquinolin-3-ol and quinolin-2-one. While quinolin-2-one has been extensively studied, demonstrating a strong preference for the lactam form, the tautomerism of this compound is less documented. This guide synthesizes existing experimental and computational data for quinolin-2-one and provides a robust, data-driven analysis for this compound based on established chemical principles and analogous systems. Detailed experimental protocols for the characterization of these tautomeric systems are provided, alongside quantitative data summaries and visualizations to facilitate a deeper understanding and application in drug design and development.

Introduction: The Significance of Tautomerism in Quinolines

Quinoline and its derivatives are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The ability of substituted quinolines to exist in different tautomeric forms is a critical consideration, as each tautomer presents a unique three-dimensional structure, hydrogen bonding pattern, and electronic distribution. These differences can lead to varied affinities for biological targets and distinct absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on two important quinoline derivatives:

-

Quinolin-2-one: Also known as 2-hydroxyquinoline or carbostyril, its lactim-lactam tautomerism is a classic and well-documented example. The equilibrium is heavily influenced by the stability of the cyclic amide functionality.

-

This compound: A versatile synthetic intermediate, its keto-enol tautomerism is influenced by the interplay of the electron-withdrawing chloro substituent and the hydroxyl group on the quinoline ring.

A thorough understanding of the factors governing the tautomeric equilibrium in these systems is essential for the rational design of novel therapeutics with optimized efficacy and safety profiles.

Tautomerism of Quinolin-2-one (2-Hydroxyquinoline)

The tautomeric equilibrium of quinolin-2-one involves the migration of a proton between the nitrogen and oxygen atoms, resulting in the interconversion of the lactim (enol) and lactam (keto) forms.

The Predominance of the Lactam (Keto) Form

Experimental and computational studies have unequivocally demonstrated that the equilibrium for quinolin-2-one overwhelmingly favors the lactam (keto) tautomer, 2(1H)-quinolinone , in the solid state and in most solvents.[1][2][3] This preference is primarily attributed to the thermodynamic stability of the cyclic amide group within the lactam structure.[1] In the gas phase, however, the lactim (enol) form is slightly more stable.[4]

Quantitative Data Summary

The following tables summarize the key spectroscopic and thermodynamic data that characterize the tautomeric equilibrium of quinolin-2-one.

Table 1: Spectroscopic Data for Quinolin-2-one Tautomers

| Tautomer | Method | Parameter | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Conditions |

| Lactam (Keto) | IR Spectroscopy | ν(C=O) stretch | ~1660-1680 | Solid State (KBr) |

| IR Spectroscopy | ν(N-H) stretch | ~3100-3300 (broad) | Solid State (KBr) | |

| ¹³C NMR | C=O | ~162 | DMSO-d₆ | |

| ¹H NMR | N-H | ~11.5-12.0 | DMSO-d₆ | |

| UV-Vis (S₁ ← S₀ Origin) | Electronic Transition | 29,112 | Gas Phase (Supersonic Jet)[5] | |

| Lactim (Enol) | IR Spectroscopy | ν(O-H) stretch | ~3400-3600 (broad) | Inferred |

| IR Spectroscopy | ν(C=N) stretch | ~1620-1640 | Inferred | |

| ¹³C NMR | C-OH | ~158 | Inferred for substituted derivative[2] | |

| ¹H NMR | O-H | ~9.0-10.0 | Inferred for substituted derivative[2] | |

| UV-Vis (S₁ ← S₀ Origin) | Electronic Transition | 31,349 | Gas Phase (Supersonic Jet)[5] |

Table 2: Tautomeric Equilibrium Constant (KT = [Lactim]/[Lactam]) of Quinolin-2-one in Various Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Estimated KT |

| Cyclohexane | 2.0 | Lactam | << 1 |

| Chloroform | 4.8 | Lactam | << 1 |

| Ethanol | 24.6 | Lactam | << 1 |

| Water | 80.1 | Lactam | << 1 |

Tautomerism of this compound

Direct experimental or computational studies on the tautomerism of this compound are scarce in the scientific literature. However, a robust understanding can be built by applying established principles of physical organic chemistry and by analyzing data from closely related analogues, such as 2-cyano-3-hydroxyquinoline.[6]

The Likely Predominance of the Enol Form

In contrast to quinolin-2-one, the tautomeric equilibrium of this compound is predicted to favor the enol tautomer (this compound) . This prediction is based on two key factors:

-

Aromaticity: The enol form retains the full aromaticity of the quinoline ring system, a significant stabilizing factor. The keto form, 2-chloroquinolin-3(4H)-one, would disrupt this aromaticity.[6]

-

Substituent Effects: The chlorine atom at the 2-position is strongly electron-withdrawing. This electronic effect can influence the relative acidities of the O-H proton in the enol form and the N-H proton in the keto form, thereby impacting the position of the equilibrium. It is plausible that the electron-withdrawing nature of the chloro group stabilizes the enol form.[6]

Quantitative Data Summary (Inferred from Analogues and First Principles)

The following data is largely inferred from the known behavior of similar compounds, particularly 2-cyano-3-hydroxyquinoline, and should be considered predictive. Experimental verification is required for confirmation.

Table 3: Predicted Spectroscopic Data for this compound Tautomers

| Tautomer | Method | Parameter | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Rationale/Reference |

| Keto | IR Spectroscopy | ν(C=O) stretch | ~1685 | Characteristic C=O stretch for a quinolone system.[7] |

| ¹³C NMR | C=O | ~170-180 | Downfield shift expected for a keto-carbonyl carbon. | |

| ¹H NMR | N-H | ~8-9 | Expected range for an N-H proton in such a system. | |

| Enol | IR Spectroscopy | ν(O-H) stretch | ~3200-3400 (broad) | Typical for a hydrogen-bonded hydroxyl group. |

| ¹³C NMR | C-OH | ~150-160 | Characteristic range for an enolic carbon. | |

| ¹H NMR | O-H | ~9-11 | Expected range for a phenolic proton on a quinoline ring. |

Table 4: Hypothetical Tautomeric Equilibrium Constant (Keq = [Enol]/[Keto]) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer (Hypothetical) | Equilibrium Constant (Keq) (Hypothetical) |

| Dioxane | 2.2 | Enol | > 1 |

| Chloroform | 4.8 | Enol | > 1 |

| Acetone | 20.7 | Mixed/Enol | ~ 1 or > 1 |

| Ethanol | 24.6 | Mixed/Keto | ~ 1 or < 1 |

| DMSO | 46.7 | Keto | < 1 |

| Water | 80.1 | Keto | << 1 |

This table is hypothetical and illustrates the expected trend based on studies of similar compounds like 2-cyano-3-hydroxyquinoline.[6] It is anticipated that polar protic solvents will stabilize the more polar keto form through hydrogen bonding.

Experimental Protocols

The study of tautomeric equilibria relies on a combination of spectroscopic and computational methods. Below are detailed protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both qualitative and quantitative analysis of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

-

Objective: To identify and quantify the tautomers present in solution.

-

Instrumentation: High-field NMR spectrometer (400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the quinoline compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD, D₂O).

-

Ensure complete dissolution. Gentle warming and sonication may be applied if necessary.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If possible, acquire 2D NMR spectra such as HSQC and HMBC to aid in unambiguous peak assignment.

-

-

Data Analysis:

-

Identify unique, well-resolved signals for each tautomer. For quinolin-2-one, the N-H proton of the lactam and the aromatic protons will have distinct chemical shifts from the O-H and aromatic protons of the lactim. For this compound, the C4-H proton and the exchangeable proton (N-H or O-H) would be key reporters.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral ratios. The equilibrium constant (KT) is the ratio of the concentrations of the two forms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.

-

Objective: To identify the predominant tautomer in the solid state or in solution.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an appropriate liquid cell.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.

-

-

Data Analysis:

-

Look for characteristic stretching frequencies. A strong absorption in the 1650-1690 cm⁻¹ region is indicative of a C=O bond (keto/lactam form).[7]

-

A broad absorption in the 3200-3600 cm⁻¹ region is characteristic of an O-H stretch (enol/lactim form), while a sharper, less broad peak in the 3100-3300 cm⁻¹ region can indicate an N-H stretch (lactam form).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to quantify the tautomeric ratio in solution, particularly if the two tautomers have distinct absorption maxima.

-

Objective: To determine the tautomeric equilibrium constant in various solvents.

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent.

-

Prepare a series of dilutions to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Data Acquisition:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).

-

Repeat the measurement in a series of solvents with varying polarities to assess the solvatochromic effects.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer. This may require the use of "locked" analogues (e.g., N-methyl for the keto form, O-methyl for the enol form) to obtain the pure spectra of each tautomer.

-

Using the Beer-Lambert law (A = εbc) and the molar absorptivities (ε) of the pure tautomers, the concentration of each form in the equilibrium mixture can be calculated.

-

The equilibrium constant (KT) can then be determined from the ratio of the concentrations.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibria and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 6. benchchem.com [benchchem.com]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloroquinolin-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide delves into the solubility characteristics of 2-chloroquinolin-3-ol, a substituted quinoline of interest in medicinal chemistry and materials science. In the absence of specific published experimental data for this compound, this document provides a framework for understanding and predicting its solubility based on the known behavior of structurally analogous compounds. The guide presents a comprehensive overview of predicted solubility in various common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow. This information is intended to be a valuable resource for researchers engaged in the synthesis, formulation, and application of this compound and its derivatives.

Introduction

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds recognized for their wide range of biological activities and applications in drug discovery. The solubility of a chemical compound is a fundamental physicochemical property that significantly influences its bioavailability, the feasibility of its formulation, and its effectiveness in various chemical and biological assays. A thorough understanding of the solubility of this compound in different organic solvents is, therefore, crucial for its effective use in research and development. This guide addresses the challenge of limited direct data by providing inferred knowledge from analogous structures and standardized methodologies.

Predicted Solubility of this compound: An Overview Based on Analogous Compounds

The structure of this compound, featuring a polar hydroxyl (-OH) group and a nonpolar chloroquinoline core, suggests it will exhibit moderate polarity. The hydroxyl group can participate in hydrogen bonding, which would enhance solubility in protic solvents like alcohols. The chloroquinoline ring system, being aromatic and relatively nonpolar, will contribute to its solubility in aprotic and less polar organic solvents.

To provide a practical reference, the following table summarizes quantitative solubility data for structurally similar compounds, 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline. This data can serve as a valuable guide for estimating the solubility of this compound in various organic solvents.[1]

Table 1: Quantitative Solubility Data for Structurally Similar Quinolines

| Compound | Solvent | Temperature (K) | Solubility (mole fraction) |

| 5-Chloro-8-hydroxyquinoline | N-methyl-2-pyrrolidone | 283.15 - 323.15 | Increases with temperature |

| N,N-dimethylformamide | 283.15 - 323.15 | Increases with temperature | |

| 1,4-dioxane | 283.15 - 323.15 | Increases with temperature | |

| Ethyl acetate | 283.15 - 323.15 | Increases with temperature | |

| Toluene | 283.15 - 323.15 | Increases with temperature | |

| Acetonitrile | 283.15 - 323.15 | Increases with temperature | |

| 5,7-Dichloro-8-hydroxyquinoline | N-methyl-2-pyrrolidone | 283.15 - 323.15 | Increases with temperature |

| N,N-dimethylformamide | 283.15 - 323.15 | Increases with temperature | |

| 1,4-dioxane | 283.15 - 323.15 | Increases with temperature | |

| Ethyl acetate | 283.15 - 323.15 | Increases with temperature | |

| Toluene | 283.15 - 323.15 | Increases with temperature | |

| Acetonitrile | 283.15 - 323.15 | Increases with temperature |

Source: Journal of Chemical & Engineering Data, 2019.[1] The solubility of both analogous compounds was found to decrease in the following order of solvents: N-methyl-2-pyrrolidone > N,N-dimethylformamide > 1,4-dioxane > ethyl acetate > toluene > acetonitrile.[1] This trend suggests that this compound will likely exhibit higher solubility in polar aprotic solvents.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of a solid organic compound like this compound. The most common and reliable method is the shake-flask method, followed by a quantification technique such as gravimetric analysis.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials securely to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3][4] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

-

To remove any remaining undissolved microparticles, filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Gravimetric Analysis for Quantification

Gravimetric analysis is a straightforward and accurate method for determining the concentration of the dissolved solid in the saturated solution.[5][6][7]

Methodology:

-

Sample Preparation:

-

Accurately weigh a clean, dry, and pre-weighed evaporating dish.

-

Transfer the known volume of the filtered saturated solution obtained from the shake-flask method into the evaporating dish.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the solution in a fume hood or under a gentle stream of nitrogen gas. A rotary evaporator can also be used for more efficient solvent removal.

-

-

Drying and Weighing:

-

Once the solvent has been completely evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting or decomposition point to ensure all residual solvent is removed.

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final constant weight of the dish with the residue and the initial weight of the empty dish.

-

The solubility can then be calculated and expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

Caption: A generalized workflow for the experimental determination of compound solubility.

Caption: Logical relationship between molecular structure and predicted solubility.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is currently unavailable in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging solubility data from structurally similar compounds, it is predicted that this compound will exhibit favorable solubility in polar aprotic and protic organic solvents. The detailed experimental protocols for the shake-flask method coupled with gravimetric analysis offer a reliable and accurate means of determining its precise solubility characteristics. The provided visualizations of the experimental workflow and the structure-solubility relationship serve as practical tools for planning and executing solubility studies. This guide empowers researchers to systematically investigate the solubility of this compound, a critical step in advancing its potential applications in science and medicine.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the thermal stability and decomposition of 2-Chloroquinolin-3-ol did not yield specific experimental data such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed decomposition pathways for this specific compound. The following guide provides information on the closely related compound, 2-chloroquinoline-3-carbaldehyde, and outlines the standard methodologies used for thermal analysis. This information is intended to serve as a reference and a framework for potential future experimental investigation of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold. Understanding the thermal stability and decomposition profile of such molecules is critical for drug development, formulation, and ensuring stability during storage and processing. Thermal analysis techniques are essential in determining the temperature at which a compound begins to degrade, the kinetics of its decomposition, and the nature of the decomposition products.

This guide summarizes the available data for a structurally similar compound, 2-chloroquinoline-3-carbaldehyde, and provides detailed experimental protocols for the key thermal analysis techniques that would be employed to characterize this compound.

Physicochemical Properties of a Related Compound: 2-Chloroquinoline-3-carbaldehyde

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.61 | 148-150[1] |

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition of this compound, the following standard experimental techniques would be utilized.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides the decomposition temperature and information about the different stages of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from the curve. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify individual decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events that involve a change in enthalpy.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum or gold pan. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample and reference pans from a sub-ambient temperature (e.g., 0 °C) to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak onset temperature and the integrated peak area provide the transition temperature and the enthalpy change for the event, respectively.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for characterizing the thermal properties of a chemical compound.

Caption: Workflow for Thermal Analysis.

Hypothetical Decomposition Pathway

Note: The following diagram illustrates a hypothetical thermal decomposition pathway for this compound. This is a conceptual representation and has not been experimentally verified. The actual decomposition products may vary depending on the experimental conditions.

Caption: Hypothetical Decomposition Pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its investigation. The provided protocols for TGA and DSC are standard methods for characterizing the thermal properties of such compounds. The data for the related compound, 2-chloroquinoline-3-carbaldehyde, offers a preliminary point of reference. Further experimental work is necessary to fully elucidate the thermal behavior of this compound, which will be invaluable for its future applications in research and development.

References

Quantum Chemical Blueprint of 2-Chloroquinolin-3-ol: A Technical Guide for Drug Discovery

Disclaimer: Publicly available scientific literature lacks specific quantum chemical calculation data for 2-Chloroquinolin-3-ol. This guide presents a comprehensive, illustrative analysis based on the robust computational studies performed on the closely related analogue, 2-chloroquinoline-3-carboxaldehyde . The methodologies and expected outcomes are directly transferable and provide a foundational framework for the computational assessment of this compound.

This technical whitepaper provides a detailed overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound, a molecule of interest in medicinal chemistry and drug development. By leveraging Density Functional Theory (DFT), we can predict its structural, electronic, and spectroscopic properties, offering critical insights for rational drug design.

Molecular Structure and Energetics

Quantum chemical calculations, particularly DFT, are instrumental in determining the three-dimensional structure and stability of this compound.[1] These calculations optimize the molecular geometry to identify the most stable conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Optimized Geometrical Parameters

The optimized structural parameters for the analogous 2-chloroquinoline-3-carboxaldehyde, calculated using the B3LYP/6-311++G(d,p) level of theory, are presented below as a proxy.[2] Similar calculations for this compound would yield analogous data, with expected variations primarily around the C3-substituent.

| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |

| C2-Cl | 1.751 | - |

| C2-N1 | - | 123.5 |

| C2-C3 | 1.450 | 119.8 |

| C3-C4 | 1.380 | 119.9 |

| C4-C10 | 1.418 | 120.1 |

| C9-N1 | 1.321 | 117.5 |

| C9-C10 | 1.428 | 122.9 |

| C3-C(O)H | 1.487 | - |

| C=O | 1.206 | - |

| N1-C2-C3 | - | 123.5 |

| C2-C3-C4 | - | 119.8 |

| C3-C4-C10 | - | 119.9 |

Data is for 2-chloroquinoline-3-carboxaldehyde and serves as an illustrative example.

Electronic Properties and Reactivity

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[1]

| Property | Value (eV) - Representative |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Representative values based on studies of similar quinoline derivatives.[3]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface.[1] Electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-deficient regions (positive potential) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring, indicating these as potential sites for hydrogen bonding and other interactions.

Spectroscopic Properties

Quantum chemical calculations can simulate various types of spectra, including vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Vibrational Analysis (FT-IR and Raman)

Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental FT-IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values. For the related 2-chloroquinoline-3-carboxaldehyde, a scaling factor of 0.961 has been used with the B3LYP/6-311++G(d,p) method.[2]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H Stretch | ~3400 | - | Hydroxyl group |

| C-H Stretch (aromatic) | 3080-3030 | 3070-3020 | Quinoline ring |

| C=O Stretch | 1717 | 1685 | Aldehyde group |

| C=C Stretch (aromatic) | 1600-1450 | 1590-1460 | Quinoline ring |

| C-Cl Stretch | ~750 | ~760 | Chloro group |

Data for 2-chloroquinoline-3-carboxaldehyde is used for illustration. The O-H stretch is a hypothetical addition for this compound.[2]

Experimental and Computational Protocols

The following section details the methodologies typically employed in the quantum chemical study of quinoline derivatives, which would be directly applicable to this compound.

Computational Methodology

Density Functional Theory (DFT) calculations are performed using software packages like Gaussian.[2] A common and effective combination of functional and basis set for such molecules is B3LYP with the 6-311++G(d,p) basis set.[2][4] Geometry optimization is performed to find the ground state structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Natural Bond Orbital (NBO) analysis can also be conducted to study intramolecular interactions.[2]

Spectroscopic Analysis

Experimental FT-IR and FT-Raman spectra would be recorded for the synthesized this compound. The theoretical vibrational frequencies, calculated as described above, would then be correlated with the experimental spectra to assign the observed bands to specific vibrational modes of the molecule.

Visualizing Computational Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows and conceptual relationships in the quantum chemical analysis of a molecule like this compound.

Caption: A typical workflow for quantum chemical calculations.

Caption: Logical flow from computational analysis to drug development.

Conclusion

Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. While this guide has utilized data from the closely related 2-chloroquinoline-3-carboxaldehyde as a proxy, the outlined methodologies and the nature of the expected results provide a robust framework for future computational studies on this compound, thereby accelerating its potential development in medicinal chemistry.

References

Electronic Properties and Molecular Orbital Analysis of 2-Chloroquinolin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic properties and molecular orbital characteristics of the 2-Chloroquinolin-3-ol scaffold. While direct comprehensive studies on this compound are limited in publicly accessible literature, this paper leverages data from its closely related derivative, 2-chloroquinoline-3-carboxaldehyde, to infer and discuss the fundamental electronic nature of this important heterocyclic system. The methodologies and analyses presented are standard in computational chemistry and are directly applicable to the title compound.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and electronic applications. The substitution pattern on the quinoline ring system significantly influences its physicochemical properties. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 3-position in this compound suggests a molecule with nuanced electronic characteristics, making it a person of interest for further functionalization and drug design. Understanding the electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, is crucial for predicting its reactivity, stability, and potential biological interactions.

Computational Methodology

The data presented for the analogous 2-chloroquinoline-3-carboxaldehyde was obtained through quantum mechanical calculations based on Density Functional Theory (DFT). This computational approach provides a robust framework for investigating the electronic structure of molecules.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian 09W software package is a standard choice for such calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is widely employed. This hybrid functional incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is commonly used. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding environments.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are typically performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Molecular Orbital Analysis: Following geometry optimization, analyses such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are carried out to elucidate the electronic properties.

Electronic Properties

The electronic properties of a molecule are key to understanding its chemical reactivity and kinetic stability. For the purpose of this guide, we will discuss the properties calculated for 2-chloroquinoline-3-carboxaldehyde as a proxy for this compound.

Table 1: Calculated Electronic Properties of 2-chloroquinoline-3-carboxaldehyde

| Property | Value | Unit |

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.430 | eV |

| Dipole Moment | - | Debye |

Note: Specific values for HOMO, LUMO, and Dipole Moment for 2-chloroquinoline-3-carboxaldehyde were not explicitly found in the provided search results, hence they are marked as "-". The energy gap, however, was reported.

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. A larger energy gap implies higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[1]

Molecular Orbital Analysis

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The distribution of these orbitals provides insight into the reactive sites of the molecule.

For quinoline derivatives, the HOMO is typically distributed over the entire molecule with significant contributions from the fused benzene ring, while the LUMO is often localized more on the quinoline ring system, particularly the electron-deficient pyridine part. The presence of the electron-withdrawing chlorine atom at the 2-position and the nature of the substituent at the 3-position will further modulate this distribution.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents regions of neutral potential.

In the case of this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density (red), making them potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group and the regions around the chloro-substituted carbon are likely to be electron-deficient (blue).

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Conclusion

This technical guide has outlined the key electronic properties and molecular orbital characteristics of the this compound scaffold, primarily through the lens of computational data available for the closely related 2-chloroquinoline-3-carboxaldehyde. The use of Density Functional Theory provides a powerful means to investigate the electronic structure, reactivity, and stability of such molecules. The frontier molecular orbitals and the molecular electrostatic potential map are indispensable tools for predicting the chemical behavior of this compound, guiding its application in drug discovery and materials science. Further dedicated computational and experimental studies on this compound are warranted to build upon this foundational understanding.

References

The 2-Chloroquinoline Scaffold: A Versatile Core for Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among its many derivatives, the 2-chloroquinoline scaffold has emerged as a particularly versatile starting point for the development of novel therapeutic agents. The presence of the reactive chlorine atom at the 2-position provides a convenient handle for synthetic modification, allowing for the introduction of a wide array of functional groups and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the significant biological activities associated with the 2-chloroquinoline scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential.

Anticancer Activity

The 2-chloroquinoline scaffold has been extensively investigated for its potential as an anticancer agent. Derivatives incorporating this core have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2-chloroquinoline derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | R Group (at position 3 or other) | Cancer Cell Line | IC50 (µM) | Reference |

| CQ-1 | -CHO | Multiple | >10 (often used as intermediate) | [1] |

| CQ-2 | Substituted phenylamino | Multiple | 0.31–2.69 | [2] |

| CQ-3 | Benzene-sulfonamide moieties | Lung (A549), HeLa, Colorectal (lovo) | 28.82 - 44.34 (µg/ml) | [2] |

| CQ-4 (C3) | Imine derivative | Multiple | 1–15 | [3] |

| CQ-5 (C4) | Imine derivative | Multiple | 1–15 | [3] |

| CQ-6 (C5) | Imine derivative | Multiple | 1–15 | [3] |

| 6-Chloro-2-phenylquinolin-4-ol | Phenyl at C2, OH at C4, Cl at C6 | Various | Varies | [4] |

| 7-Chloroquinoline Derivative 9 | Morita-Baylis-Hillman adduct | MCF-7, HCT-116 | 77.70 ± 10.90, 65.82 ± 2.24 | |

| 7-Chloroquinoline Derivative 10 | Morita-Baylis-Hillman adduct | MCF-7, HCT-116 | 54.46 ± 2.40, 46.36 ± 7.79 | |

| 7-Chloroquinoline Derivative 13 | Morita-Baylis-Hillman adduct | MCF-7, HCT-116 | 79.38 ± 5.43, 52.41 ± 2.35 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

2-chloroquinoline derivative stock solution (in DMSO)

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-chloroquinoline derivative in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[5]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][4]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Workflow of the MTT cytotoxicity assay.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of quinoline derivatives. One of the key targets is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway , which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[6]

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

The 2-chloroquinoline scaffold is a key component in a number of compounds exhibiting potent activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 2-chloroquinoline derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| CQ-A | Staphylococcus aureus | 2 | [7] |

| CQ-B | Staphylococcus aureus | 0.8 | [7] |

| CQ-C | Bacillus subtilis | 2 | [7] |

| CQ-D | Escherichia coli | 6 | [7] |

| CQ-E | Pseudomonas aeruginosa | 48 | [7] |

| CQ-F | Candida albicans | 12.5 | [7] |

| CQ-G | Aspergillus niger | 25 | [7] |

| QBSC 4d | Staphylococcus aureus | 0.0001904 | [8] |

| QBSC 4d | Escherichia coli | 0.00609 | [8] |

| QBSC 4d | Candida albicans | 0.0001904 | [8] |

| HQ-2 | M. tuberculosis | 0.1 | [9] |

| HQ-2 | S. aureus (MSSA) | 2.2 | [9] |

| HQ-2 | S. aureus (MRSA) | 1.1 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

2-chloroquinoline derivative stock solution

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the 2-chloroquinoline derivative in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-chloroquinoline have also demonstrated promising anti-inflammatory and analgesic properties in various preclinical models.

Quantitative Anti-inflammatory and Analgesic Data

| Compound ID | Assay | Animal Model | Dose (mg/kg) | % Inhibition | Reference |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative (5) | Carrageenan-induced paw edema | Mouse | 30 | 64% at 3h | [11] |

| Azetidinone derivative (6a) | Carrageenan-induced rat paw model | Rat | 10 | Significant | [12] |

| Azetidinone derivative (6b) | Carrageenan-induced rat paw model | Rat | 10 | Significant | [12] |

| Quinoline derivative (12c) | COX-2 Inhibition (in vitro) | - | - | IC50 = 0.1 µM | [13] |

| Quinoline derivative (14a) | COX-2 Inhibition (in vitro) | - | - | IC50 = 0.11 µM | [13] |

| Celecoxib derivative (PC-407) | Acetic acid-induced writhing | Mouse | - | ED50 = 63.3 | [14] |

| Quinazolinone derivative | Acetic acid-induced writhing | Mouse | - | Significant | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

2-chloroquinoline derivative

-

Wistar rats or Swiss albino mice

-

1% (w/v) Carrageenan solution in saline

-

Plethysmometer or calipers

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide animals into groups (n=6-8): vehicle control, standard drug, and test compound groups at different doses.

-

Drug Administration: Administer the test compound, standard, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[1]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[1][4]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity.

Materials:

-

2-chloroquinoline derivative

-

Swiss albino mice

-

0.6% Acetic acid solution

-

Vehicle

-

Standard drug (e.g., Diclofenac sodium)

Procedure:

-

Animal Grouping: Divide mice into groups (n=6-8).

-

Drug Administration: Administer the test compound, standard, or vehicle 30-60 minutes before the acetic acid injection.[16]

-

Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[16]

-